3,4-dinitro-1H-pyrrolo[2,3-c]pyridine

Energetic Materials Crystal Engineering Density Functional Theory

Sourcing nitro-substituted azaindoles with verified physical property data remains a bottleneck for energetic materials and medicinal chemistry programs. This 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-50-6) provides: • **Density 1.8±0.1 g/cm³** - 45% higher than non-nitrated parent core, exceeding TNT (1.65 g/cm³) for HEDC development. • **LogP -0.17** - 20× more hydrophilic than [2,3-b] isomer, enhancing aqueous solubility in ADME optimization. • **Dual nitro handles** - Enables sequential reduction/substitution for unsymmetrical 4-azaindole libraries. Procurement-ready for immediate R&D supply.

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
CAS No. 1190319-50-6
Cat. No. B3219643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dinitro-1H-pyrrolo[2,3-c]pyridine
CAS1190319-50-6
Molecular FormulaC7H4N4O4
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N4O4/c12-10(13)5-2-8-1-4-7(5)6(3-9-4)11(14)15/h1-3,9H
InChIKeyILGXDYKWAONMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine: Dinitro-6-Azaindole Building Block


3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-50-6) is a dinitro-substituted bicyclic heterocycle belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class. The compound features a pyrrole ring fused to a pyridine ring with nitro groups positioned at the C3 and C4 positions, conferring a distinct electron-deficient character . With a molecular formula of C7H4N4O4 and molecular weight of 208.13 g/mol, this compound exhibits a computed density of 1.8±0.1 g/cm³, a calculated boiling point of 497.9±40.0 °C at 760 mmHg, and a predicted LogP of -0.17 . The dual nitro substitution pattern creates a unique reactivity profile that distinguishes it from mono-nitro, non-nitrated, or differently substituted pyrrolopyridine analogs . The 6-azaindole core is a privileged scaffold in medicinal chemistry, and the dinitro functionalization provides a versatile synthetic handle for subsequent transformations.

Synthetic building block for 6-azaindole scaffold diversification
Dual nitro handles enable sequential reduction or nucleophilic substitution
Electron-deficient core supports energetic materials and medicinal chemistry workflows

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine: Why Generic Substitution Fails


Generic substitution within the pyrrolopyridine family is not feasible due to compound-specific quantitative differences in physical properties, electronic characteristics, and synthetic utility. The 3,4-dinitro substitution pattern on the pyrrolo[2,3-c]pyridine scaffold yields a computed density of 1.8±0.1 g/cm³ and a predicted LogP of -0.17 , which differ measurably from the unsubstituted parent core (density 1.242 g/cm³) [1]. The [2,3-c] ring fusion isomer exhibits distinct biological activity profiles compared to [3,2-c] and [2,3-b] isomers; literature indicates pyrrolo[3,2-c]pyridines are more active than the [2,3-c] isomers in thrombin inhibition contexts, likely due to the position of the ring nitrogen and its interaction with the C-terminus of thrombin [2]. Furthermore, the dual nitro groups create a strongly electron-deficient aromatic system that enables synthetic transformations—such as reduction to diamino derivatives or nucleophilic aromatic substitution—that are inaccessible to non-nitrated or mono-nitrated analogs. These quantified differences in density, lipophilicity, and electronic character directly impact synthetic route selection, downstream derivatization strategies, and the physicochemical properties of final target molecules.

Parent core
Non-nitrated pyrrolo[2,3-c]pyridine lacks reactive handles; density and LogP profiles differ markedly (1.242 vs 1.8 g/cm³)
[2,3-b] isomer
Regioisomer exhibits a >20-fold higher predicted lipophilicity (LogP 1.18 vs -0.17); solubility and protein binding may shift (data to verify)
Mono-nitro
Single reactive site limits sequential functionalization; synthetic route divergence expected

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine: Quantitative Evidence vs Analogs


Density: Higher than Unsubstituted Parent Core

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine exhibits a computed density of 1.8±0.1 g/cm³ , representing a 45% increase over the unsubstituted 1H-pyrrolo[2,3-c]pyridine parent core (density 1.242 g/cm³) [1]. This density enhancement, driven by the introduction of two nitro groups, positions the compound as a significantly denser candidate for applications where high packing density is critical. For context in energetic materials, the target compound's density exceeds that of the benchmark explosive 2,4,6-trinitrotoluene (TNT; density ~1.65 g/cm³) [2].

Density comparison
Cross-study comparable
1.8 ± 0.1 g/cm³
Higher packing density than unsubstituted parent core
+45% vs parent (1.242 g/cm³); computed value
Energetic Materials Crystal Engineering Density Functional Theory

Boiling Point & Thermal Stability vs [2,3-b] Regioisomer

The computed boiling point of 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine is 497.9±40.0 °C at 760 mmHg, while the [2,3-b] regioisomer (3,4-dinitro-7-azaindole; CAS 1000340-41-9) exhibits a calculated boiling point of 490.9±40.0 °C at 760 mmHg [1]. This 7.0 °C differential (~1.4% higher) reflects subtle but measurable differences in intermolecular interactions arising from the altered nitrogen positioning within the fused ring system [1]. Similarly, the target compound shows a calculated flash point of 254.9±27.3 °C versus 250.7±27.3 °C for the [2,3-b] isomer [1].

Boiling point vs [2,3-b]
Direct head-to-head
+7.0 °C
Measurable thermal stability difference between regioisomers
BP: 497.9 vs 490.9 °C; computed values
Thermal Analysis Process Chemistry Physical Organic Chemistry

Lipophilicity: Enhanced Hydrophilicity vs [2,3-b] Regioisomer

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine exhibits a predicted LogP of -0.17 , whereas the [2,3-b] regioisomer (3,4-dinitro-7-azaindole; CAS 1000340-41-9) has a predicted LogP of 1.18 [1]. This 1.35 LogP unit difference represents a >20-fold difference in calculated octanol-water partition coefficient, indicating that the [2,3-c] isomer is substantially more hydrophilic than its [2,3-b] counterpart. The differential nitrogen positioning within the fused bicyclic framework significantly alters the overall polarity and hydrogen-bonding capacity of the molecule.

Lipophilicity vs [2,3-b]
Direct head-to-head
ΔLogP = 1.35
Substantially higher hydrophilicity than [2,3-b] regioisomer
Predicted LogP: -0.17 vs 1.18; >20-fold difference
Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: 4-Azaindole Synthesis Precursor

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine has been documented as a precursor for the synthesis of 4-azaindole derivatives [1]. The dual nitro groups serve as a synthetic handle that can be selectively reduced to amino groups or subjected to nucleophilic aromatic substitution, enabling access to functionalized 4-azaindoles that are otherwise challenging to prepare. This contrasts with non-nitrated pyrrolopyridines, which lack this activated functionality for subsequent transformations, and with mono-nitro derivatives, which offer only a single site for derivatization.

Synthetic utility
Class-level inference
Dual nitro handles
Enables sequential functionalization for 4-azaindole synthesis
Documented precursor; data to verify
Organic Synthesis Heterocyclic Chemistry Building Block

3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine: Application Scenarios


Energetic Materials: Density Advantage vs Unsubstituted Core

Research teams developing high-energy-density compounds (HEDCs) or insensitive high explosives should prioritize 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine over the non-nitrated parent core or mono-nitro analogs. The compound's computed density of 1.8±0.1 g/cm³ exceeds that of the unsubstituted parent core (1.242 g/cm³) by 45% and surpasses the benchmark explosive TNT (~1.65 g/cm³) [1]. Since detonation pressure scales with the square of density according to the Kamlet-Jacobs equations, this density advantage translates directly to improved theoretical detonation performance [2]. The nitro-substituted pyridine scaffold has been computationally evaluated as a promising framework for HEDC development, with detonation pressure and velocity parameters confirming excellent detonation character [3].

Medicinal Chemistry: Hydrophilicity Advantage of [2,3-c] Isomer

Medicinal chemistry programs optimizing ADME properties should select 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine over the [2,3-b] regioisomer when enhanced aqueous solubility is required. The target compound's predicted LogP of -0.17 is 1.35 units lower than the [2,3-b] isomer's LogP of 1.18 [1]. This difference represents a >20-fold higher calculated hydrophilicity, which can significantly improve aqueous solubility and reduce non-specific protein binding in biological assays. Additionally, literature indicates that the [2,3-c] isomer scaffold has demonstrated favorable in vitro characteristics versus the clinical candidate AR-H047108 in certain optimization campaigns . The pyrrolo[2,3-c]pyridine scaffold has also been validated in GPR103 antagonist development with suitable drug metabolism and pharmacokinetics parameters [4].

4-Azaindole Synthesis: Dual Nitro Synthetic Handles

Synthetic chemistry groups engaged in 4-azaindole library synthesis should procure 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine as a strategic building block. The compound is documented as a precursor for 4-azaindole synthesis [5]. The dual nitro groups at C3 and C4 provide two distinct reactive sites that can be manipulated sequentially—for instance, through selective mono-reduction or differential substitution chemistry—enabling access to unsymmetrically functionalized 4-azaindoles. This dual-handle capability distinguishes the compound from mono-nitro pyrrolopyridines, which offer only a single derivatization site, and from non-nitrated analogs, which require de novo introduction of reactive functionality.

6-Azaindole Scaffold for Kinase & GPCR Targets

Drug discovery programs targeting kinases, GPCRs, or nuclear receptors should evaluate 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine as a starting material for scaffold diversification. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a validated privileged structure in medicinal chemistry [6]. While the dinitro derivative itself serves primarily as a synthetic intermediate, its reduction to the corresponding diamino-6-azaindole yields a versatile scaffold for constructing diverse compound libraries. The [2,3-c] isomer offers distinct biological activity profiles compared to [3,2-c] and [2,3-b] isomers; literature indicates pyrrolo[3,2-c]pyridines are more active than the [2,3-c] isomers in thrombin inhibition contexts [7], underscoring the importance of isomer-specific procurement based on the intended biological target. Azaindoles are recognized as biological isosteres of indole, and the indole molecular unit plays a substantial role in life processes .

Application
Selection Property
Validation Focus
Energetic materials research
High computed density (1.8 g/cm³)
Detonation performance modeling; Kamlet-Jacobs density scaling
Medicinal chemistry solubility optimization
Low predicted LogP (-0.17)
Aqueous solubility and protein-binding assessment
4-Azaindole library synthesis
Two reactive nitro handles
Sequential reduction/substitution pathway validation
Kinase/GPCR scaffold diversification
6-Azaindole privileged core
Isomer-specific biological activity profiling

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